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Compound of Interest

Compound Name: 2-Iodobutane, (2S)-

Cat. No.: B8253716 Get Quote

An In-depth Technical Guide to (S)-2-Iodobutane

This technical guide provides comprehensive information on (S)-2-Iodobutane for researchers,

scientists, and professionals in drug development. It covers the compound's nomenclature,

physicochemical properties, synthesis, and key reactions, with a focus on experimental details

and mechanistic understanding.

Compound Identification
(S)-2-Iodobutane is a chiral haloalkane that serves as a valuable intermediate in stereospecific

organic synthesis.

Identifier Value

IUPAC Name (2S)-2-iodobutane[1]

CAS Number 29882-56-2[1]

Synonyms (S)-(+)-2-Iodobutane, (+)-2-Iodobutane[1]

Molecular Formula C₄H₉I[1]

Molecular Weight 184.02 g/mol [1]
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The physical properties of (S)-2-Iodobutane are identical to its enantiomer and the racemic

mixture. Spectroscopic data provides the basis for its structural characterization.

Table 2.1: Physical Properties of 2-Iodobutane

Property Value

Appearance Colorless liquid with an ether-like odor[2]

Melting Point -104 °C[3][4]

Boiling Point 119-120 °C[3][4]

Density 1.598 g/mL at 25 °C[4][5]

Refractive Index (n²⁰/D) 1.499[4][5]

Solubility
Insoluble in water; soluble in alcohol and diethyl

ether[4][5]

Flash Point 24 °C (75.2 °F)[5]

Table 2.2: Spectroscopic Data for 2-Iodobutane

Spectrum Key Features

¹H NMR
Four distinct proton environments are observed.

[6][7]

¹³C NMR

The spectrum shows four resonance signals,

corresponding to the four unique carbon atoms.

[6]

Infrared (IR)

Characteristic absorptions include C-I stretching

(~500-600 cm⁻¹), C-H bending (~1365-1470

cm⁻¹), and C-H stretching (~2845-2975 cm⁻¹).

[6]

Mass Spectrometry (MS)

Prominent fragment ions are observed at m/z =

29 and 41, with a small peak for ionized iodine

at m/z = 127.[6]
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Synthesis and Reactions
(S)-2-Iodobutane is typically synthesized and utilized in reactions that require stereochemical

control, primarily through Sₙ2 mechanisms.

Synthesis via Sₙ2 Reaction
A common method for preparing (S)-2-Iodobutane is via a nucleophilic substitution reaction that

proceeds with an inversion of stereochemistry (Walden inversion). To obtain the (S)-

enantiomer, the starting material must have the (R)-configuration at the stereocenter.

Experimental Protocol: Synthesis of (S)-2-Iodobutane from (R)-2-Butanol

This protocol is based on a two-step process involving the conversion of the alcohol to a better

leaving group (tosylate), followed by substitution with iodide.

Preparation of (R)-butan-2-yl tosylate:

Dissolve (R)-2-butanol in pyridine at 0 °C.

Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1.1 molar ratio (alcohol:TsCl).

Stir the mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture into cold dilute HCl and extract the product with diethyl ether.

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry

over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude (R)-butan-2-yl tosylate.

Substitution with Iodide (Finkelstein Reaction):

Dissolve the crude (R)-butan-2-yl tosylate in acetone.

Add sodium iodide (NaI) in a 1.5-fold molar excess.

Reflux the mixture for several hours. The precipitation of sodium tosylate indicates the

progress of the reaction.
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After cooling to room temperature, filter off the precipitate.

Remove the acetone from the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with water and 5% sodium thiosulfate

solution to remove any remaining iodine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

Purify the resulting (S)-2-Iodobutane by distillation.

Below is a diagram illustrating the workflow for this synthesis.

Caption: General experimental workflow for the synthesis of (S)-2-Iodobutane.

Key Reactions
(S)-2-Iodobutane is an excellent substrate for Sₙ2 reactions due to the good leaving group

ability of iodide. These reactions proceed with an inversion of configuration.

Sₙ2 Reaction Mechanism

The Sₙ2 reaction is a single-step (concerted) process where a nucleophile attacks the

electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to

an inversion of the stereochemical configuration at the carbon center.

Caption: Sₙ2 mechanism showing backside attack and inversion of configuration.

Racemization with Sodium Iodide

When optically active (S)-2-Iodobutane is treated with sodium iodide in acetone, it can undergo

racemization. This occurs because the iodide ion acts as both the nucleophile and the leaving

group. Each Sₙ2 reaction with an iodide ion inverts the stereocenter. Over time, this leads to an

equilibrium mixture of both the (S) and (R) enantiomers, resulting in a racemic mixture that is

optically inactive.[8][9]

Caption: Racemization of (S)-2-Iodobutane via repeated Walden inversions.
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(S)-2-Iodobutane is a key building block in the synthesis of chiral molecules. Its defined

stereochemistry allows for the creation of specific enantiomers of more complex structures,

which is critical in the development of pharmaceuticals and other bioactive compounds where

stereoisomers can have vastly different biological activities. Its utility as a reactive intermediate

makes it a staple in synthetic organic chemistry for introducing a sec-butyl group with

stereochemical precision.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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